nicotinaldehyde N-phenylsemicarbazone

Description

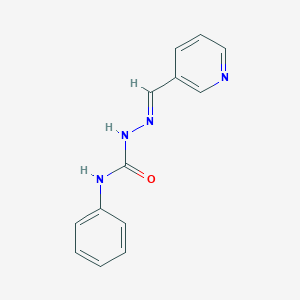

Nicotinaldehyde N-phenylsemicarbazone is a semicarbazone derivative synthesized by condensing nicotinaldehyde (3-pyridinecarbaldehyde) with N-phenylsemicarbazide. Its molecular structure features a pyridine ring linked to a semicarbazone group substituted with a phenyl moiety. Crystallographic studies confirm its planar configuration, stabilized by intramolecular hydrogen bonding and π-π interactions . The compound has been characterized spectroscopically (FTIR, NMR) and via density functional theory (DFT) calculations, which validate its electronic properties and stability .

Properties

Molecular Formula |

C13H12N4O |

|---|---|

Molecular Weight |

240.26g/mol |

IUPAC Name |

1-phenyl-3-[(E)-pyridin-3-ylmethylideneamino]urea |

InChI |

InChI=1S/C13H12N4O/c18-13(16-12-6-2-1-3-7-12)17-15-10-11-5-4-8-14-9-11/h1-10H,(H2,16,17,18)/b15-10+ |

InChI Key |

PPWULDSYAUZJON-XNTDXEJSSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NN=CC2=CN=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CN=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NN=CC2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Nicotinaldehyde Semicarbazone

Nicotinaldehyde Thiosemicarbazones

- Examples : 4-Cyclohexylthiosemicarbazone, 4-isobutylthiosemicarbazone .

- Structural Differences : Replacement of the oxygen atom in the semicarbazone group with sulfur enhances metal-chelation capacity.

- Functional Impact : Thiosemicarbazones exhibit stronger antimicrobial and anticancer activities due to improved redox activity and metal coordination .

5-Bromonicotinaldehyde

- Structure : Bromine substitution at the 5-position of the pyridine ring (vs. unsubstituted in nicotinaldehyde N-phenylsemicarbazone).

- Functional Impact : Shows reduced inhibitory potency against nicotinamidases (Ki = 0.72 µM with NAM as substrate) compared to nicotinaldehyde (Ki = 0.18 µM) . The bulky bromine group may hinder substrate binding.

Enzyme Inhibition

- Nicotinaldehyde : A potent competitive inhibitor of nicotinamidases (Ki = 0.015–0.18 µM), disrupting NAD⁺ biosynthesis in pathogens like Borrelia burgdorferi and Plasmodium falciparum .

- This compound: No direct kinetic data available, but its phenyl group may enhance binding affinity to hydrophobic enzyme pockets, as seen in other aryl-substituted inhibitors .

- Thiosemicarbazones : Demonstrated broader-spectrum inhibition, including against human cancer cells, via dual targeting of NAD metabolism and redox pathways .

Antifungal Activity

- Nicotinaldehyde : Inhibits Fusarium oxysporum conidia germination by depleting NAD⁺ and altering redox homeostasis (IC₅₀ ~ 50 µM) .

- Derivatives : Semicarbazones and thiosemicarbazones show enhanced antifungal efficacy due to improved stability and membrane penetration .

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.